5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-2-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is an organic compound. It is a derivative of sulfonamides, a class of drugs with various biological activities . Sulfonamides have been identified as anti-cancer drug candidates since the discovery of E7010 in 1992 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and their anti-proliferative activity was evaluated against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines .Aplicaciones Científicas De Investigación
Photodynamic Therapy Application
A study highlights the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit significant photophysical and photochemical properties, making them potent photosensitizers with high singlet oxygen quantum yield. Their efficacy in Type II photodynamic therapy mechanisms suggests potential applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimalarial Activity
Derivatives of pyrazolopyridine-sulfonamide have been synthesized and shown to possess in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. This suggests their potential as a new class of compounds for antimalarial drug development (Silva et al., 2016).
Cancer Research
Novel pyrazolopyrimidines bearing a benzenesulfonamide moiety have demonstrated potent in vitro cytotoxic activity against cancer cell lines MCF-7 and HepG2. These findings suggest the potential of such compounds in the development of new anticancer therapies (Hassan et al., 2017).
COX-2 Inhibition
A study involving the synthesis of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties explored their cyclooxygenase (COX-2) inhibitory activities. This research highlights the therapeutic potential of these compounds as COX-2 inhibitors, which could lead to new anti-inflammatory drugs (Pal et al., 2003).
Antimicrobial Agents
Research on the synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents has yielded promising results. These compounds exhibit potent antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Abbas, Abd El-Karim, & Abdelwahed, 2017).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withprostanoid synthesis and NLRP3 inflammasome . These targets play crucial roles in inflammatory responses and cellular signaling.
Mode of Action
Related compounds have been shown to convert arachidonate to prostaglandin h2 (pgh2), a committed step in prostanoid synthesis . This process is involved in the constitutive production of prostanoids, particularly in the stomach and platelets . Another related compound has been found to inhibit the NLRP3 inflammasome, which amplifies the inflammatory response and mediates further damage .
Biochemical Pathways
The compound likely affects the prostanoid synthesis pathway , given its potential interaction with this process. Prostanoids are a group of bioactive lipids that play key roles in various physiological processes and pathological conditions, including inflammation, pain perception, and vascular homeostasis. The compound’s potential inhibition of the NLRP3 inflammasome suggests it may also impact inflammatory signaling pathways .
Result of Action
The compound’s action could potentially result in the modulation of prostanoid production and the inhibition of the NLRP3 inflammasome . These effects could have significant implications for the regulation of inflammatory responses and cellular signaling processes.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-22-11-14(10-20-22)13-5-12(7-19-9-13)8-21-26(23,24)17-6-15(18)3-4-16(17)25-2/h3-7,9-11,21H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEPCRBZHYJHGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.